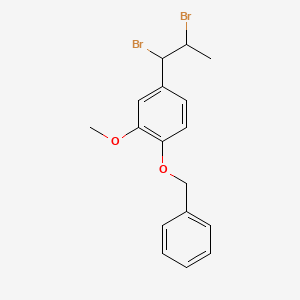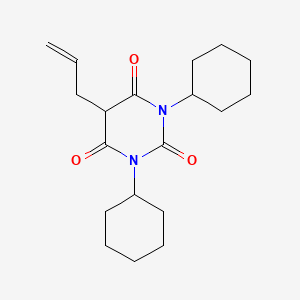![molecular formula C15H13N B14751012 1,3-Dimethylbenzo[f]quinoline CAS No. 834-98-0](/img/structure/B14751012.png)
1,3-Dimethylbenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C15H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzo[f]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of β-aryl propionitrile derivatives with aryl lithiums and water can produce 1,3-diphenylpropan-1-imines, which are then treated with N-iodosuccinimide via iminyl radical-mediated cyclization under transition metal-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
1,3-Dimethylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines .
科学研究应用
1,3-Dimethylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dimethylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[f]quinoline have been shown to interact with ATP synthase and topoisomerase II, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
1,3-Dimethylbenzo[f]quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Another methyl-substituted quinoline with different properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
834-98-0 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1,3-dimethylbenzo[f]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3 |
InChI 键 |
TXCVRHZUZDGWBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


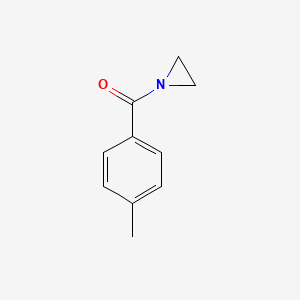


![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)

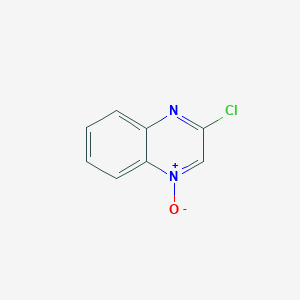
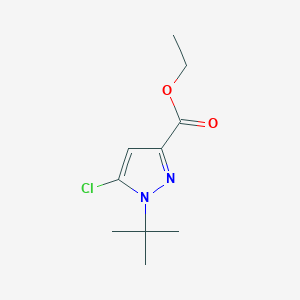
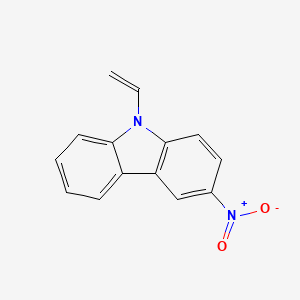
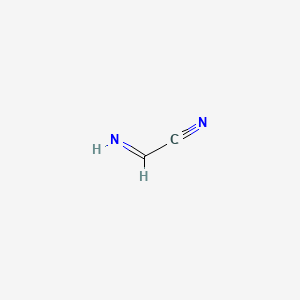
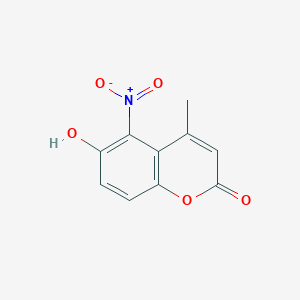
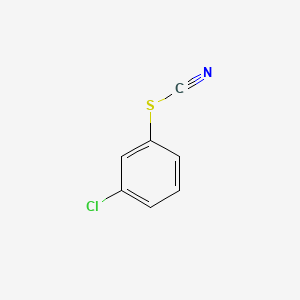
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
